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Introduction

Chromones are a class of heterocyclic compounds widely distributed in nature and possessing
a broad spectrum of biological activities, including anti-inflammatory, anticancer, and
antimicrobial properties. The synthesis of the chromone scaffold is a key objective in medicinal
chemistry. One of the most fundamental and versatile methods for constructing the chromone
backbone is the Claisen condensation. This reaction, in both its intermolecular and
intramolecular (Baker-Venkataraman rearrangement) variations, facilitates the formation of a
crucial 1,3-dicarbonyl intermediate, which subsequently undergoes acid-catalyzed cyclization
to yield the final chromone ring system. This document provides detailed protocols and data for
the synthesis of chromones via the Claisen condensation.

Core Concepts
The synthesis of chromones via a Claisen-type reaction fundamentally involves two key steps:

o Formation of a 1,3-Diketone: A 2'-hydroxyacetophenone is reacted with an ester
(intermolecular) or an O-acylated 2'-hydroxyacetophenone undergoes an intramolecular
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rearrangement to form a 1-(2-hydroxyphenyl)butane-1,3-dione derivative. This step is base-

catalyzed.

» Acid-Catalyzed Cyclization: The 1,3-diketone intermediate is then treated with acid to induce

an intramolecular condensation and dehydration, forming the chromone ring.

Reaction Pathways

There are two primary pathways for the Claisen condensation-based synthesis of chromones:

 Intermolecular Claisen Condensation: A 2'-hydroxyacetophenone is directly condensed with
an ester in the presence of a strong base.

 Intramolecular Claisen Condensation (Baker-Venkataraman Rearrangement): A 2'-
hydroxyacetophenone is first acylated to form an ester, which then undergoes a base-
catalyzed intramolecular acyl transfer to form the 1,3-diketone.

Data Presentation

The following tables summarize quantitative data from various reported syntheses of
chromones using the Claisen condensation, highlighting the impact of different reaction
conditions on product yields.

Table 1: Intermolecular Claisen Condensation for the Synthesis of 2-Substituted Chromones
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Table 2: Intramolecular Claisen Condensation (Baker-Venkataraman Rearrangement) for
Chromone Synthesis
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Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxy-2-(2-
phenylethyl)chromone via Intermolecular Claisen
Condensation
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This protocol details the synthesis of a naturally occurring chromone and highlights the
importance of protecting groups to improve yields.

Step 1: Protection of 2',4'-Dihydroxyacetophenone (if necessary)

For substrates with multiple hydroxyl groups, selective protection may be required to prevent
side reactions. In this example, the more acidic 4'-hydroxyl group is protected as a
methoxymethyl (MOM) ether.

Step 2: Claisen Condensation

e To a stirred suspension of sodium hydride (NaH, 4.0 mmol) in anhydrous tetrahydrofuran
(THF) at reflux, add a solution of the 4'-MOM protected 2'-hydroxyacetophenone (1.0 mmol)
in 10 mL of anhydrous THF dropwise over 10 minutes.

» Continue to reflux the mixture for 1 hour to ensure complete formation of the phenoxide.
e Cool the reaction mixture to room temperature.
e Add ethyl 3-phenylpropionate (1.5 mmol) dropwise over 15 minutes.

 Allow the reaction to stir at room temperature for 24 hours. The reaction progress can be
monitored by Thin Layer Chromatography (TLC).

» Upon completion, pour the reaction mixture into 50 mL of a saturated aqueous solution of
ammonium chloride (NH4Cl) to quench the reaction.

o Extract the aqueous layer three times with ethyl acetate (25 mL each).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (NazS0Oa),
filter, and concentrate under reduced pressure to obtain the crude 1,3-diketone intermediate.

Step 3: Acid-Catalyzed Cyclization and Deprotection
e Dissolve the crude 1,3-diketone intermediate in 20 mL of methanol.

e Add 15 drops of concentrated hydrochloric acid (HCI).
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e Heat the solution to reflux (approximately 90°C) for 45 minutes. This step facilitates both the
cyclization to the chromone ring and the deprotection of the MOM group.

e Cool the solution to room temperature and neutralize by the dropwise addition of a saturated
agueous solution of sodium carbonate (NazCOs).

¢ Dilute the mixture with 75 mL of dichloromethane.

e Wash the organic layer once with 25 mL of saturated aqueous NHaCl, dry over Na2SOa, filter,
and concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel to afford the pure 7-
hydroxy-2-(2-phenylethyl)chromone.

Protocol 2: General Procedure for Chromone Synthesis
via Baker-Venkataraman Rearrangement

This protocol describes the intramolecular rearrangement of an O-acylated 2'-
hydroxyacetophenone to form the 1,3-diketone, followed by cyclization.

Step 1: O-Acylation of 2'-Hydroxyacetophenone

o Dissolve the 2'-hydroxyacetophenone in a suitable solvent such as pyridine or
dichloromethane.

e Add the desired acyl chloride or anhydride (e.g., benzoyl chloride for flavone synthesis,
acetic anhydride for 2-methylchromone synthesis).

 Stir the reaction at room temperature or with gentle heating until the reaction is complete
(monitored by TLC).

o Work up the reaction by adding water and extracting the product with an organic solvent.

» Purify the resulting O-acylated 2'-hydroxyacetophenone by recrystallization or column
chromatography.

Step 2: Baker-Venkataraman Rearrangement
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Dissolve the purified O-acylated 2'-hydroxyacetophenone in anhydrous pyridine.
Add powdered potassium hydroxide (KOH).

Stir the mixture at room temperature or heat to approximately 50°C. The reaction progress
can be monitored by the consumption of the starting material (TLC).

Once the rearrangement is complete, pour the reaction mixture into dilute acid (e.g., HCI)
and extract the 1,3-diketone product with a suitable organic solvent.

Wash the organic layer with water and brine, dry over anhydrous Na2SOa4, and concentrate
to yield the crude 1,3-diketone.

Step 3: Acid-Catalyzed Cyclization

Dissolve the crude 1,3-diketone in glacial acetic acid.

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H2S0Oa4) or
hydrochloric acid (HCI).

Heat the mixture to reflux for a short period (e.g., 30 minutes to 1 hour).
Cool the reaction mixture and pour it onto crushed ice to precipitate the chromone product.

Collect the precipitate by filtration, wash with water, and purify by recrystallization from a
suitable solvent (e.g., ethanol) to obtain the pure chromone.

Mandatory Visualizations
Reaction Mechanism

The following diagram illustrates the general mechanism for the formation of a chromone via

the intermolecular Claisen condensation followed by acid-catalyzed cyclization.
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General Mechanism of Chromone Synthesis via Intermolecular Claisen Condensation

Step 2: Cyclization (Acid-Catalyzed)

Step 1: 1,3-Diketone Formation (Base-Catalyzed)

Click to download full resolution via product page

Caption: Mechanism of chromone synthesis.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of
chromones using the Claisen condensation.
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General Experimental Workflow for Chromone Synthesis
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Caption: Experimental workflow for chromone synthesis.
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Safety Precautions

Strong bases such as sodium hydride (NaH) are highly flammable and react violently with
water. Handle in an inert atmosphere (e.g., under nitrogen or argon) and in a fume hood.

Anhydrous solvents are required for the Claisen condensation to prevent quenching of the
base.

Concentrated acids are corrosive. Wear appropriate personal protective equipment (PPE),
including safety glasses, gloves, and a lab coat.

Reactions involving heating should be conducted with appropriate care to avoid burns.

To cite this document: BenchChem. [Protocol for the Claisen Condensation in Chromone
Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078086#protocol-for-the-claisen-condensation-to-
form-chromones]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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